Dybowskin-3 , Brevinin-2DYc
Descripción
Dybowskin-3 is an antimicrobial peptide (AMP) isolated from the skin secretions of Rana dybowskii, a frog species native to Northeast Asia. Structurally, it belongs to the Brevinin-2 family, characterized by a conserved N-terminal region and a C-terminal "Rana box" motif (Cys-Lys-X-Cys) linked via a disulfide bond . Dybowskin-3 shares seven highly conserved amino acid residues with other Brevinin-2 peptides, which are critical for its α-helical stability and membrane-disruptive activity against pathogens .
Brevinin-2DYc is a synthetic variant of the Brevinin-2 family, optimized for enhanced antimicrobial efficacy. It exhibits broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans). Its MIC (minimum inhibitory concentration) values range from 32.3 μM (for S. aureus) to 82.5 μM (for C. albicans), as shown in experimental studies .
Propiedades
Bioactividad |
Antibacterial, Antifungal |
|---|---|
Secuencia |
GLFDVVKGVLKGVGKNVAGSLLEQLKCKLSGGC |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Comparative Analysis with Similar Compounds
Structural and Functional Comparison
The Brevinin-2 family shares a conserved α-helical structure and the Rana box motif, which facilitate membrane pore formation in microbial targets. However, variations in amino acid sequences, hydrophobicity, and charge distribution significantly influence their antimicrobial potency, selectivity, and hemolytic activity. Below is a comparative analysis of Dybowskin-3, Brevinin-2DYc, and other Brevinin-2 analogs:
Table 1: Key Properties of Dybowskin-3, Brevinin-2DYc, and Related Peptides
| Compound | MIC (S. aureus) | MIC (E. coli) | MIC (C. albicans) | Hemolytic Activity (HC50) | Key Structural Features |
|---|---|---|---|---|---|
| Dybowskin-3 | ~8–16 μM* | ~16–32 μM* | ~32–64 μM* | Moderate (~50 μM) | Conserved Rana box; high helical stability |
| Brevinin-2DYc | 32.3 μM | 37.5 μM | 82.5 μM | High (~25 μM) | Extended C-terminal; cationic charge |
| Brevinin-2-OW2 | 4.9 μM | 3.3–6.6 μM | 28.7 μM | Low (>100 μM) | Short sequence; low hydrophobicity |
| Brevinin-2-OA3 | 6.7 μM | 3–13 μM | 31.5 μM | Moderate (~75 μM) | High hydrophobic moment |
| Brevinin-2RE1 | 35.9 μM | 20–50 μM | 103.8 μM | Very High (~15 μM) | Long helical domain; amphipathic structure |
Key Findings
Potency Against Pathogens :
- Brevinin-2-OW2 demonstrates the highest potency (MIC: 3.3–6.6 μM for E. coli), likely due to its shorter sequence and optimized charge distribution, which enhances microbial membrane penetration .
- Dybowskin-3, while less potent than Brevinin-2-OW2, shows balanced activity across bacterial and fungal strains, attributed to its conserved residues stabilizing the α-helix .
This correlates with their extended hydrophobic regions, which disrupt eukaryotic membranes . Dybowskin-3 and Brevinin-2-OA3 show moderate hemolysis, suggesting a better therapeutic index for systemic applications .
Structural Determinants of Activity :
- Hydrophobicity : Higher hydrophobic moments (e.g., Brevinin-2-OA3) improve antimicrobial activity but increase hemolysis .
- Cationic Charge : Positively charged residues (e.g., lysine in Brevinin-2DYc) enhance binding to negatively charged microbial membranes .
- Stability : Dybowskin-3’s conserved residues and disulfide bonds confer protease resistance, a critical advantage in vivo .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
